2-tert-Butoxycarbonylaminopropyl methanesulfonate

概要

説明

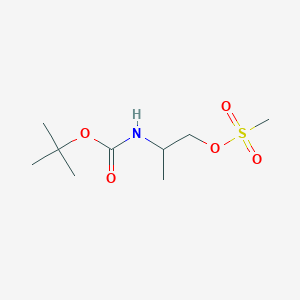

2-tert-Butoxycarbonylaminopropyl methanesulfonate is an organic compound with the molecular formula C9H19NO5S. It is commonly used in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylaminopropyl methanesulfonate typically involves the reaction of tert-butyl (2-hydroxy-1-methylethyl)carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

- Dissolve tert-butyl (2-hydroxy-1-methylethyl)carbamate in THF.

- Add triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst.

- Slowly add methanesulfonyl chloride dropwise while maintaining the reaction mixture at low temperature (0°C to room temperature).

- Stir the reaction mixture for several hours until completion.

- Quench the reaction with an aqueous solution of sodium bicarbonate.

- Extract the product with an organic solvent like ethyl acetate and purify by standard methods such as column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers several advantages, including improved reaction control, higher yields, and enhanced safety due to the small reaction volumes .

化学反応の分析

Types of Reactions

2-tert-Butoxycarbonylaminopropyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Deprotection: The primary amine is obtained after removal of the Boc group.

科学的研究の応用

Organic Synthesis

Boc-APMS serves primarily as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amine from undesired reactions during synthesis processes. This protection is crucial when synthesizing complex molecules where amine functionalities are involved, allowing chemists to manipulate other reactive sites without affecting the protected amine .

Peptide and Protein Synthesis

In the field of biochemistry, Boc-APMS is employed in the synthesis of peptide and protein conjugates . The compound allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides. This application is particularly significant in developing therapeutic peptides that require precise structural configurations .

Pharmaceutical Development

Boc-APMS plays a role in the development of pharmaceuticals , especially as an intermediate in synthesizing drug candidates. Its ability to form stable derivatives makes it an attractive option for creating complex pharmaceutical compounds with improved bioactivity and stability .

Case Study 1: Synthesis of Dihydromotuporamine Derivatives

A study demonstrated the use of Boc-APMS in synthesizing dihydromotuporamine derivatives, which were evaluated for their biological activity against cancer cell lines. The incorporation of Boc-APMS allowed for efficient alkylation reactions that led to high yields of biologically active compounds .

Case Study 2: Macrocyclic Kinase Inhibitors

Research involving macrocyclic kinase inhibitors utilized Boc-APMS as a key intermediate. The compound facilitated the formation of complex structures that exhibited significant inhibitory effects on tumor growth in vivo, showcasing its potential in anticancer drug development .

作用機序

The mechanism of action of 2-tert-Butoxycarbonylaminopropyl methanesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino group from unwanted reactions, while the methanesulfonate group facilitates nucleophilic substitution reactions by acting as a good leaving group .

類似化合物との比較

Similar Compounds

tert-Butyl (2-hydroxy-1-methylethyl)carbamate: A precursor in the synthesis of 2-tert-Butoxycarbonylaminopropyl methanesulfonate.

Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.

N-Boc-amino acids: Compounds that also contain the Boc protecting group and are used in peptide synthesis.

Uniqueness

This compound is unique due to its dual functionality, combining the protective Boc group with the reactive methanesulfonate group. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

生物活性

2-tert-Butoxycarbonylaminopropyl methanesulfonate is a compound that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders, obesity, and diabetes. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by its unique chemical structure, which influences its biological activity. The compound's molecular formula and structural details indicate its potential interaction with various biological targets.

The primary mechanism through which this compound exerts its effects is by inhibiting acetyl-CoA carboxylase (ACC), particularly isoform 2. This inhibition leads to:

- Reduced Fatty Acid Synthesis : By blocking ACC, the compound decreases the synthesis of fatty acids, which can help manage lipid levels in the blood.

- Increased Fatty Acid Oxidation : The inhibition promotes fatty acid oxidation, contributing to weight management and improved insulin sensitivity.

These mechanisms are particularly relevant in treating metabolic syndrome and associated conditions such as obesity and diabetes .

Case Studies and Clinical Research

Several studies have explored the efficacy of this compound:

- Study on Insulin Sensitivity : A controlled trial demonstrated that administration of the compound improved insulin sensitivity in diabetic models. The study reported a significant reduction in blood glucose levels and enhanced metabolic profiles in treated subjects .

- Obesity Management : Research involving animal models indicated that the compound effectively reduced body weight and fat mass. This effect was attributed to increased energy expenditure linked to enhanced fatty acid oxidation .

- Clinical Application : A recent clinical application highlighted the compound's role in managing obesity-related metabolic disorders. Participants receiving treatment showed notable improvements in lipid profiles and overall metabolic health .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKBUJQLMRHSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。